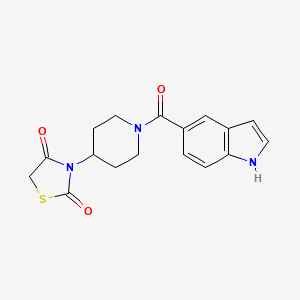

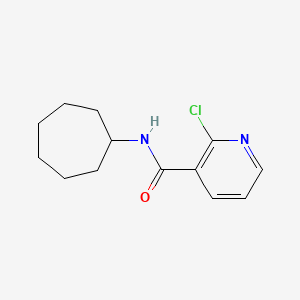

![molecular formula C18H16ClN3O2S B2394959 Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448122-88-0](/img/structure/B2394959.png)

Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using IR, 1H NMR, and mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed using IR, 1H NMR, and mass spectral data .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Abstract: Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds with promising in vitro and in vivo activity. These molecules were compared to standard reference drugs, demonstrating better inhibition potency against Mycobacterium tuberculosis. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, were employed for their synthesis .

Anti-Proliferative Effects in Cancer Cells

Abstract: Some derivatives of benzo[d]thiazole exhibit potent cytotoxicity against human cancer cell lines. For instance, 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives demonstrated anti-proliferation activity against several cancer cell lines, including MGC-803, HepG-2, T24, and NCI-H460 .

Treatment of Rheumatic Conditions

Abstract: Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone has applications in treating rheumatic diseases such as rheumatoid arthritis and osteoarthritis .

Antimicrobial Potential

Abstract: Among different derivatives, certain compounds containing the benzo[d]thiazole moiety exhibit good antimicrobial potential. For example, compounds 1a and 1b demonstrated favorable activity .

Antitumor and Cytotoxic Effects

Abstract: [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which incorporate the benzo[d]thiazole scaffold, showed cytotoxicity against human tumor cell lines. Notably, one compound demonstrated potent effects on prostate cancer cells .

Molecular Docking Studies

Abstract: Researchers have explored the structure-activity relationships of new benzothiazole derivatives. Molecular docking studies against the target DprE1 aim to identify potent inhibitors with enhanced anti-tubercular activity .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have shownanti-inflammatory activity and insecticidal activities . They have also exhibited potent cytotoxicity against human cancer cell lines , suggesting potential targets within these biological systems.

Mode of Action

A related compound has been found to interact uniquely with dna and topoisomerase i , which could suggest a similar interaction for this compound.

Biochemical Pathways

Given its potential anti-inflammatory and insecticidal activities, it may impact pathways related to inflammation and insect metabolism .

Pharmacokinetics

Its insecticidal and anti-inflammatory activities suggest that it can be absorbed and distributed in the organism to exert its effects .

Result of Action

The compound has shown certain insecticidal activities, with one compound showing a mortality rate of 70% towards Mythimna separata Walker at the test concentration of 200 mg·L -1 . Some compounds exhibited favorable fungicidal activities . In addition, related compounds have shown significant anti-inflammatory activities and potent cytotoxicity against human cancer cell lines .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the in vitro anti-proliferation evaluation was conducted against four human cancer cell lines and one normal cell line . The results of these tests can vary depending on the specific environmental conditions of the experiment, such as temperature, pH, and the presence of other compounds.

Eigenschaften

IUPAC Name |

1,3-benzothiazol-6-yl-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S/c19-14-2-1-7-20-17(14)24-13-5-8-22(9-6-13)18(23)12-3-4-15-16(10-12)25-11-21-15/h1-4,7,10-11,13H,5-6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXURGSJMBQQXHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2394877.png)

![3-Chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2394879.png)

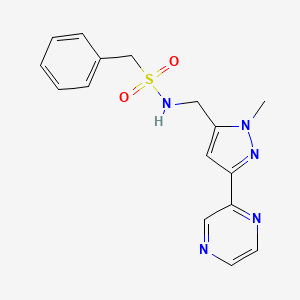

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2394887.png)

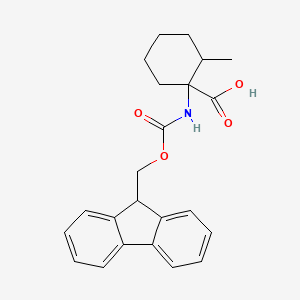

![2-[(2-Phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B2394888.png)

![methyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2394894.png)

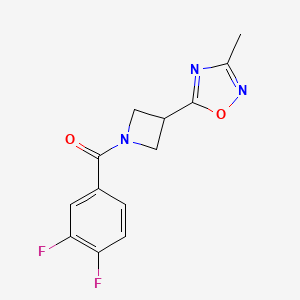

![1-(3-fluorobenzyl)-3-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394896.png)